N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-3-20-17-8-9-21-19(24-17)26-12-10-25(11-13-26)18-14(2)22-15-6-4-5-7-16(15)23-18/h4-9H,3,10-13H2,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHACMQRBPWCLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoxaline Ring Formation via Mamedov Rearrangement
The 3-methylquinoxaline scaffold is synthesized through condensation reactions between 1,2-diketones and 1,2-diamines . A modified Mamedov rearrangement (Figure 1) enables regioselective incorporation of substituents:
Procedure :
-
React 3-aroylquinoxalin-2(1H)-one (1.8 mmol) with benzene-1,2-diamine (2.16 mmol) in glacial acetic acid (15 mL).
-
Reflux for 4 hours under nitrogen.
-
Cool, neutralize with aqueous NaHCO₃, and extract with dichloromethane.
-
Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Key Data :
This method reliably introduces substituents at positions 6 and 7 of the quinoxaline ring, critical for subsequent piperazine coupling.
Piperazine Functionalization
The quinoxaline-piperazine linkage is achieved via nucleophilic aromatic substitution (NAS):
Procedure :
-
Generate 2-chloro-3-methylquinoxaline by treating 3-methylquinoxalin-2-ol with POCl₃.
-
React with piperazine (2.5 eq) in DMF at 80°C for 12 h.
-
Quench with ice water, filter, and recrystallize from ethanol.
Optimization :
Synthesis of 2-Chloro-4-Ethylaminopyrimidine
Pyrimidine Core Construction
The pyrimidine ring is assembled via the Biginelli reaction or cyclization of β-diketones :
Procedure :
-
React ethyl cyanoacetate (1.0 eq) with guanidine hydrochloride (1.2 eq) in ethanol.
-
Add HCl (conc.) and reflux for 6 h.
-
Isolate 4-amino-2-hydroxypyrimidine via vacuum filtration.
-
Chlorinate using POCl₃/PCl₅ (3:1) at 110°C for 2 h to obtain 2,4-dichloropyrimidine .
Coupling of Quinoxaline-Piperazine and Pyrimidine Intermediates
Nucleophilic Aromatic Substitution (NAS)
The final coupling leverages the reactivity of the pyrimidine’s chlorine atom:
Procedure :
-
Combine 2-chloro-4-ethylaminopyrimidine (1.0 eq) and 4-(3-methylquinoxalin-2-yl)piperazine (1.2 eq) in anhydrous DMF.
-
Add K₂CO₃ (2.5 eq) and heat at 90°C for 18 h.
-
Dilute with water, extract with ethyl acetate, and concentrate.
-
Purify via recrystallization (ethanol/water).
Optimization :
-
Temperature : 90°C balances reaction rate and decomposition.
Palladium-Catalyzed Cross-Coupling (Alternative)
For sterically hindered substrates, Buchwald-Hartwig amination improves efficiency:
Procedure :
-
Mix 2-chloro-4-ethylaminopyrimidine , 4-(3-methylquinoxalin-2-yl)piperazine , Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and NaOtBu (2.0 eq) in toluene.
-
Heat at 110°C under N₂ for 24 h.
-
Filter through Celite® and concentrate.
Purification and Characterization
Chromatographic Techniques
-
Flash Chromatography : SiO₂, gradient elution (hexane → ethyl acetate).
-
HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min.
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃-quinoxaline), 3.60–3.85 (m, 8H, piperazine), 6.90 (d, J=5.2 Hz, 1H, pyrimidine-H), 7.30–7.55 (m, 4H, quinoxaline-H).
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low NAS reactivity of chloropyrimidine | Use Pd catalysis or microwave-assisted synthesis |
| Piperazine dimerization | Employ excess piperazine (2.5 eq) and low temps |
| Quinoxaline ring oxidation | Conduct reactions under inert atmosphere |
Chemical Reactions Analysis
Types of Reactions: N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve alkyl halides and amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the quinoxaline core, which may exhibit different biological activities and properties.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure that combines a pyrimidine moiety with a quinoxaline and piperazine ring. The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing methods such as:
- Condensation reactions involving piperazine derivatives and quinoxaline intermediates.
- Amidation processes to introduce the ethyl group at the nitrogen position.
Recent studies have also focused on optimizing synthetic routes to enhance yield and purity, which is crucial for subsequent biological testing .
Antiviral Properties
Research indicates that compounds related to quinoxaline derivatives exhibit significant antiviral activity, particularly against respiratory viruses. The mechanism often involves inhibition of viral replication through interference with viral proteins or host cell pathways. For instance, modifications on the quinoxaline nucleus have shown efficacy against filoviruses, suggesting that N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine may possess similar properties .
Antitumor Activity
Quinoxaline derivatives are also recognized for their antitumor potential. Studies have demonstrated that certain structural modifications can lead to enhanced cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been a focal point of research, with promising results indicating its potential as an anticancer agent .
Neuropharmacological Effects
The piperazine component of the compound suggests possible applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways. This positions this compound as a candidate for treating neurological disorders such as schizophrenia and depression .
Antiviral Efficacy
A study published in Molecules highlighted the antiviral efficacy of quinoxaline derivatives against respiratory pathogens, demonstrating that structural modifications significantly enhance antiviral activity. The findings suggest that N-ethyl derivatives could be further explored for their therapeutic potential in viral infections .
Antitumor Research
In another study focusing on the synthesis of quinoxaline-based compounds, researchers reported substantial antitumor activity against human cancer cell lines, with some derivatives exhibiting IC50 values in low micromolar ranges. These results underscore the need for further investigation into N-ethyl derivatives as promising antitumor agents .
Mechanism of Action
The mechanism by which N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific biological context and the desired therapeutic outcome.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several pyrimidine-based analogues, differing primarily in substituents on the piperazine and aromatic rings:
Physicochemical Properties
- Solubility: Letermovir (), a structurally distinct piperazine-containing drug, is noted for very low water solubility, suggesting that similar compounds like the target may require formulation optimization .
- Electronic Effects: The trifluoromethyl group in N-ethyl-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine () introduces strong electron-withdrawing effects, which could enhance metabolic stability compared to the target’s methylquinoxaline .
Biological Activity
N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C19H22N6 and a molecular weight of 342.42 g/mol. Its structure includes a pyrimidine core linked to a piperazine ring, which is further substituted with a 3-methylquinoxaline moiety. This unique arrangement is hypothesized to contribute to its biological activity.
Antitumor Activity
Recent studies indicate that derivatives of quinoxaline, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds incorporating the 3-methylquinoxaline structure have shown promising results as inhibitors of VEGFR-2, a key target in cancer therapy. Research demonstrated that certain derivatives displayed IC50 values in the low micromolar range against human cancer cell lines, indicating potent antitumor activity .
Antipsychotic Potential
The compound has been evaluated for its antipsychotic properties. In animal models, compounds with similar structures have exhibited efficacy comparable to established antipsychotics like Risperidone. The mechanism is believed to involve modulation of dopaminergic and serotonergic pathways, which are crucial in the treatment of schizophrenia and other psychotic disorders .
Antimicrobial Activity
N-ethyl derivatives have also been explored for their antimicrobial properties. Studies suggest that quinoxaline-based compounds possess antibacterial and antifungal activities. The presence of the piperazine ring enhances membrane penetration, leading to increased efficacy against microbial pathogens .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Pyrimidine Core | Essential for receptor binding |
| Piperazine Ring | Enhances solubility and bioavailability |
| Quinoxaline Moiety | Critical for antitumor and antimicrobial effects |
Research indicates that modifications to the quinoxaline structure can significantly alter potency and selectivity, emphasizing the importance of SAR studies in drug development .
Study 1: Antitumor Efficacy
In a recent study, N-ethyl derivatives were tested against various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The results showed that certain derivatives had IC50 values below 10 µM, demonstrating significant cytotoxicity. The study concluded that these compounds could serve as lead candidates for further development as anticancer agents .
Study 2: Antipsychotic Evaluation
Another investigation involved testing the compound's effects on animal models of schizophrenia. Behavioral assays indicated that it reduced hyperactivity and improved cognitive deficits at doses comparable to standard treatments. The findings suggest potential for clinical application in managing psychotic disorders .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine, and how do reaction conditions impact yield?
Answer:
The synthesis typically involves sequential coupling and deprotection steps. For example:
- Coupling Reactions : Reacting a pyrimidine precursor (e.g., 2-chloropyrimidine) with a piperazine derivative (e.g., 3-methylquinoxalin-2-yl piperazine) under reflux in polar aprotic solvents like DMF or DMSO, often catalyzed by bases such as KCO .
- Deprotection : If protecting groups (e.g., tert-butoxycarbonyl, t-Boc) are used, acidic conditions (e.g., 50% TFA in dichloromethane) are applied to cleave them, yielding the free amine .
- Yield Optimization : Catalyst loading (e.g., 0.05–0.1 eq. of Pd catalysts) and reaction time (12–48 hours) significantly affect yields. For instance, reducing catalyst load from 0.1 to 0.05 eq. increased yield from 40% to 51% in analogous syntheses .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions. For example, a singlet at δ 3.74–3.77 ppm in H NMR indicates methoxyethylpiperazine integration .
- IR Spectroscopy : Peaks near 3433 cm confirm NH stretching in the pyrimidine-amine moiety .
- HPLC/MS : Used to verify purity (>95%) and molecular weight (e.g., HRMS-ESI for [M+H]+ ions) .
Basic: How do structural modifications (e.g., piperazine substituents) influence the compound’s bioactivity in SAR studies?
Answer:
- Piperazine Modifications : Replacing methyl groups with ethyl or propyl chains on the piperazine ring alters lipophilicity and receptor binding. For example, bulkier substituents may enhance affinity for hydrophobic enzyme pockets .
- Quinoxaline Substitutions : Introducing electron-withdrawing groups (e.g., Cl) on the quinoxaline ring can modulate electronic effects, impacting interactions with biological targets .
Advanced: How can researchers address low yields in piperazine-pyrimidine coupling reactions?
Answer:
- Catalyst Screening : Transition-metal catalysts (e.g., CuBr or Pd-based systems) improve coupling efficiency. Evidence shows Cu(I) catalysts increased yields by 20–30% in analogous reactions .
- Solvent Optimization : Replacing DMF with DMA or NMP reduces side reactions, as seen in similar syntheses where DMA improved yields from 57% to 75% .
- Temperature Control : Maintaining precise reflux temperatures (e.g., 80–100°C) minimizes decomposition of heat-sensitive intermediates .
Advanced: What strategies are effective for improving aqueous solubility of this compound while retaining bioactivity?
Answer:
- Polar Substituents : Introducing hydroxyl or morpholine groups on the quinoxaline ring enhances solubility, as demonstrated in lapatinib analogs where logP decreased by 1.5 units .
- Salt Formation : Converting the free base to hydrochloride or trifluoroacetate salts improves solubility (e.g., 10-fold increase in phosphate buffer solubility) .
- Nanoparticle Formulation : Encapsulation in PEGylated liposomes or cyclodextrin complexes can enhance dissolution rates without structural modification .
Advanced: What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?
Answer:
- Twinned Crystals : Use SHELXL for refinement against high-resolution data (<1.2 Å), applying TWIN and BASF commands to model twinning .
- Disorder Modeling : For flexible piperazine rings, PART instructions in SHELX partition disordered atoms, improving R-factor convergence .
- Validation Tools : The CCP4 suite (e.g., COOT, REFMAC5) cross-validates hydrogen bonding and torsion angles, reducing overfitting .
Advanced: How should researchers analyze contradictory SAR data when varying substituents on the pyrimidine core?
Answer:
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate substituent properties (e.g., logP, molar refractivity) with bioactivity. For example, PCA resolved steric vs. electronic contributions in 2,4-disubstituted pyrimidines .
- Free Energy Perturbation (FEP) : Molecular dynamics simulations quantify binding energy changes caused by substituent modifications, reconciling discrepancies between in vitro and in silico data .
Advanced: What methodologies assess metabolic stability of the ethylamino group in this compound?
Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. For example, t values <30 min indicate susceptibility to CYP450 oxidation .
- Isotope Labeling : C-labeled ethyl groups track metabolic pathways, identifying N-deethylation as a primary route of clearance .
- Structural Mitigation : Replace ethyl with cyclopropyl groups (lower CYP450 affinity) or fluorinated analogs (e.g., CF) to enhance stability, as seen in related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
